6-Chloroquinoline-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cloroquinolina-3-carbohidrazida es un compuesto químico con la fórmula molecular C10H8ClN3O. Pertenece a la familia de la quinolina, que es conocida por sus diversas actividades biológicas y aplicaciones en la química medicinal.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-Cloroquinolina-3-carbohidrazida típicamente implica la reacción de 6-cloroquinolina-3-carbaldehído con hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo, a menudo en etanol, para producir la carbohidrazida deseada .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 6-Cloroquinolina-3-carbohidrazida no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El uso de reactores de flujo continuo y la optimización de los parámetros de reacción pueden mejorar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-Cloroquinolina-3-carbohidrazida se somete a diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo cloro puede ser sustituido por nucleófilos en condiciones apropiadas.

Reacciones de Condensación: Puede reaccionar con aldehídos o cetonas para formar hidrazonas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Reactivos como fenilacetileno, PdCl2, trietilamina y trifenilfosfina en CH3CN a 80 °C bajo una atmósfera inerte.

Reacciones de Condensación: Hidrato de hidracina en etanol bajo reflujo.

Productos Principales:

Reacciones de Sustitución: Productos como 2-(feniletinil)quinolina-3-carbaldehídos.

Reacciones de Condensación: Hidrazonas y derivados relacionados.

Aplicaciones Científicas De Investigación

Química: Utilizado como un bloque de construcción para sintetizar compuestos heterocíclicos más complejos.

Biología: Investigado por sus propiedades antimicrobianas y antioxidantes.

Medicina: Posible agente antimalárico debido a su similitud estructural con otros derivados de la quinolina.

Industria: Utilizado en el desarrollo de nuevos catalizadores para reacciones de oxidación.

Mecanismo De Acción

El mecanismo de acción exacto de 6-Cloroquinolina-3-carbohidrazida no está completamente dilucidado. se cree que su actividad biológica está relacionada con su capacidad para interactuar con varios objetivos moleculares, incluidas enzimas y receptores. Por ejemplo, su actividad antimicrobiana puede implicar la inhibición de enzimas bacterianas clave .

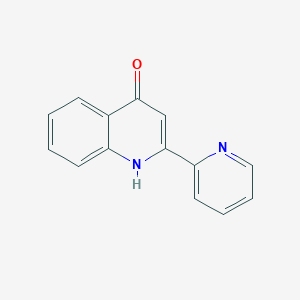

Compuestos Similares:

2-Cloroquinolina-3-carbaldehído: Comparte un núcleo de quinolina similar pero difiere en los grupos funcionales.

2-Oxo-1,2-dihidroquinolina-3-carbaldehído: Otro derivado de la quinolina con diferente reactividad y aplicaciones.

Singularidad: 6-Cloroquinolina-3-carbohidrazida es única debido a sus grupos funcionales específicos, que confieren reactividad y actividad biológica distintas. Su capacidad para formar hidrazonas y someterse a reacciones de sustitución lo convierte en un intermedio versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but differs in functional groups.

2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Another quinoline derivative with different reactivity and applications.

Uniqueness: 6-Chloroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to form hydrazones and undergo substitution reactions makes it a versatile intermediate in organic synthesis .

Propiedades

Fórmula molecular |

C10H8ClN3O |

|---|---|

Peso molecular |

221.64 g/mol |

Nombre IUPAC |

6-chloroquinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H8ClN3O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |

Clave InChI |

COQKDAAONXOLDC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)